2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound, with the molecular formula , features a dioxolane ring and a fluorinated phenyl group substituted with a methylsulfonyl moiety. Its synthesis and properties have garnered attention in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving starting materials such as 2-fluoro-4-(methylsulfonyl)benzaldehyde and ethylene glycol. Detailed methods for synthesis have been documented in scientific literature, highlighting its relevance in the production of pharmaceuticals and other chemical intermediates .
2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is classified as:
The synthesis of 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane typically involves the following steps:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the formation of the desired product and assess purity .
The molecular structure of 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane consists of:
2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane can participate in several chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing effect of the fluorine and sulfonyl groups, which stabilize certain reaction intermediates .
The mechanism of action for 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane in biological systems or synthetic applications typically involves:
Studies indicate that compounds with similar structures often exhibit significant biological activity, which may include anti-inflammatory or anticancer properties.
Relevant data from literature indicates that proper handling is essential due to potential reactivity with nucleophiles .
2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane has potential applications in:
The incorporation of fluorine into 1,3-dioxolane frameworks profoundly influences their chemical behavior and biological interactions. Fluorine’s high electronegativity (3.98 on the Pauling scale) induces strong dipole moments and alters electron density distribution, which enhances intermolecular interactions such as hydrogen bonding and dipolar stacking. In 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane, the ortho-fluorine atom adjacent to the dioxolane linkage sterically constrains rotational freedom, promoting planarity and improving crystal packing efficiency. This geometric rigidity is critical for applications requiring precise molecular alignment, such as liquid crystals or polymer precursors [5].
Fluorination also augments metabolic stability by resisting oxidative degradation pathways. For instance, fluorinated dioxolanes exhibit reduced susceptibility to cytochrome P450-mediated dealkylation compared to non-fluorinated analogs. The fluorine atom’s compact size (van der Waals radius ≈ 1.47 Å) allows it to mimic hydrogen while avoiding steric clashes, enabling bioisosteric replacements that optimize pharmacokinetic profiles. This principle underpins the design of antiviral agents like dioxolane nucleosides, where fluorine substitution at the sugar moiety enhances membrane permeability and target affinity [3].
Table 1: Core Structural and Chemical Data for 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane
Property | Value |
---|---|
CAS Registry Number | 1354940-63-8 |
Molecular Formula | C₁₀H₁₁FO₄S |
Molecular Weight | 246.25 g/mol |
Key Functional Groups | Fluorophenyl, methylsulfonyl, 1,3-dioxolane |
XLogP3 | 1.2 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Table 2: Impact of Fluorination on Dioxolane Properties
Parameter | Non-Fluorinated Dioxolanes | Fluorinated Dioxolanes |
---|---|---|
Dipole Moment | 1.8–2.2 D | 2.5–3.0 D |
Metabolic Stability | Moderate | High |
Lipophilicity (logP) | 0.5–1.0 | 1.0–1.5 |
Bioisosteric Utility | Limited | Broad (e.g., nucleoside analogs) |
Synthetic methodologies for fluorinated dioxolanes leverage electrophilic fluorination reagents like Selectfluor® or deoxyfluorination agents such as DAST (diethylaminosulfur trifluoride). The US3475457A patent details a ring-closing approach where fluorinated epoxides react with carbonyl compounds under Lewis acid catalysis (e.g., BF₃·OEt₂) to yield fluorinated dioxolanes. This method achieves regioselectivity by exploiting the epoxide’s strain-driven reactivity, affording products with >90% purity after fractional distillation [5].
Sulfonyl groups (–SO₂–) confer distinctive electronic and steric properties to 1,3-dioxolanes, driving their adoption in pharmaceutical and agrochemical design. The methylsulfonyl moiety in 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane acts as a strong electron-withdrawing group (σₚ = 0.72), polarizing adjacent bonds and facilitating nucleophilic displacements or cycloadditions. Historically, sulfonyl-dioxolanes emerged from efforts to enhance the bioavailability of bioactive molecules, particularly in antiviral and anti-inflammatory therapies [3] .
In 1989, Belleau and colleagues pioneered dioxolane nucleosides like (±)-dioxolane-cytosine as anti-HIV agents, demonstrating that sulfonyl modifications improved cellular uptake and target binding. Subsequent work by Norbeck et al. incorporated sulfonylmethyl groups into dioxolane-thymine derivatives, achieving moderate anti-HIV activity (EC₅₀ ≈ 20 μM in ATH8 cells). These early innovations established sulfonyl-dioxolanes as privileged scaffolds for antiviral drug discovery, culminating in FDA-approved therapies like amdoxovir (DAPD), a prodrug metabolized to dioxolane guanine (DXG) [3].
Table 3: Evolution of Sulfonyl-Dioxolane Applications
Year | Development | Application |
---|---|---|
1989 | (±)-Dioxolane-cytosine synthesis | Anti-HIV nucleoside analog |
1993 | (±)-Dioxolane-thymine derivatives | HIV inhibition (EC₅₀ 20 μM) |
2002 | Benzo-1,3-dioxolane metharyl COX-2 inhibitors | Anti-inflammatory agents |
2021 | Pyrazole N-aryl sulfonate COX-2 inhibitors | Pain/inflammation management |
The 2000s witnessed the strategic integration of sulfonyl-dioxolanes into cyclooxygenase-2 (COX-2) inhibitor design. Benzo-1,3-dioxolane metharyl derivatives demonstrated potent COX-2 selectivity by exploiting hydrophobic interactions within the enzyme’s side pocket. This innovation addressed gastrointestinal toxicity associated with nonselective NSAIDs. In 2021, pyrazole N-aryl sulfonates emerged as next-generation COX-2 inhibitors, where the sulfonyl group anchored key hydrogen bonds with COX-2’s Val523 residue, achieving IC₅₀ values in the nanomolar range .
Synthetic routes to sulfonyl-dioxolanes typically involve:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0